N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
The compound N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:
- A 4-nitrophenyl group at position 4 of the pyrimidine ring.
- A methyl group at position 4.
- A 2-oxo (keto) group at position 2.
- A 4-fluorophenyl carboxamide substituent at position 3.
This scaffold is structurally related to Biginelli-type pyrimidines, which are known for diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWCCZPJKRQONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, biological evaluation, and various research findings related to this compound.
1. Synthesis
The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The compound is synthesized through a condensation reaction involving N-(4-fluorophenyl)-3-oxo-butyramide and substituted aryl aldehydes in the presence of urea under reflux conditions. The resulting compound is characterized by various spectroscopic methods including NMR and mass spectrometry.
2.1 Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit inhibitory activity against HIV-1 integrase (IN), an essential enzyme for viral replication. In vitro assays showed that the most active derivative demonstrated an IC50 value of 0.65 µM against the strand transfer reaction of IN . However, these compounds did not exhibit significant anti-HIV activity below cytotoxic concentrations in cell culture assays, indicating limitations in their therapeutic potential against HIV .
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate moderate to good antiproliferative activity against several cancer cell lines:
- Colon (HCT-15)
- Lung (NCl H-522)
- Ovary (PA-1)
- Breast (T47D)
- Liver (HepG2)
For instance, certain derivatives exhibited IC50 values ranging from 0.08 to 0.1 µM against various cancer cell lines . The structure-activity relationship suggests that substituents on the phenyl rings significantly influence the potency of these compounds.
2.3 Cholinesterase Inhibition
In addition to antiviral and anticancer activities, this compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent derivatives demonstrated IC50 values as low as 0.082 µM for AChE inhibition, surpassing the standard drug donepezil . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.
3. Structure Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of electron-withdrawing groups (like nitro) enhances potency against cholinesterases.
- The fluorine atom in the para position may contribute to increased lipophilicity and better interaction with biological targets.
4.1 In Vitro Studies on Cancer Cell Lines
A study conducted on various cancer cell lines revealed that compounds with specific substitutions on the tetrahydropyrimidine core exhibited enhanced growth inhibition compared to others. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13e | T47D | 0.65 |
| 22e | HepG2 | 0.08 |
| 36b | A549 | 0.082 |
These findings indicate that further exploration into different substituents could lead to the development of more effective anticancer agents.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations at Key Positions
The table below compares the target compound with structurally similar analogs from the literature:
Key Observations:
Position 4 (R1):
- The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, unlike the chloro or ethoxy substituents in analogs. This may enhance stability in biological environments or influence binding to target proteins .
- Chlorophenyl derivatives (e.g., ) introduce steric bulk and moderate electron-withdrawing effects.
Position 2 (X): The 2-oxo group in the target compound vs. Thioxo groups can act as stronger hydrogen-bond acceptors but may reduce solubility due to increased hydrophobicity .
In contrast, the 4-methoxyphenyl group in is electron-donating, which could alter pharmacokinetic properties like metabolic stability .
Physicochemical Properties
- Solubility: The nitro group in the target compound may enhance solubility in polar solvents compared to chloro or methoxy substituents.
- Crystallinity: Hydrogen-bonding patterns differ between oxo and thioxo derivatives. For example, oxo groups form N–H⋯O bonds, while thioxo groups participate in N–H⋯S interactions, affecting crystal packing .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The compound can be synthesized via multicomponent condensation reactions, such as the Biginelli reaction, which is widely used for tetrahydropyrimidine derivatives. Key steps include:
- Condensation of a β-ketoester (e.g., ethyl acetoacetate), a urea/thiourea derivative, and substituted benzaldehydes under acidic conditions.
- Substituent-specific optimization: The electron-withdrawing 4-nitrophenyl group may require prolonged reaction times or elevated temperatures to enhance reactivity, while the 4-fluorophenyl group can influence regioselectivity due to its steric and electronic effects .
- Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the product.
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., Chromolith®) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Spectroscopy :
- 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons for fluorophenyl/nitrophenyl groups and methyl resonances).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with fluorine and nitro groups.
- X-ray Crystallography : Resolve conformational ambiguities in the tetrahydropyrimidine ring by analyzing dihedral angles and hydrogen-bonding networks, as demonstrated in related pyrimidine derivatives .
Advanced Research Questions
Q. What are the key challenges in achieving regioselectivity during substitution reactions involving the tetrahydropyrimidine core?
Regioselectivity is influenced by steric hindrance from the 6-methyl group and electronic effects of the 4-nitrophenyl substituent. For example:
- Nucleophilic Substitution : The 2-oxo group may act as a leaving site, but competing reactions at the 4-nitrophenyl ring require careful control of reaction conditions (e.g., solvent polarity, temperature).
- Steric Effects : The 6-methyl group can hinder access to the C5 carboxamide position, necessitating bulky bases (e.g., DBU) or microwave-assisted synthesis to enhance reactivity .
- Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. How do the electronic effects of the 4-nitrophenyl and 4-fluorophenyl substituents influence the compound’s reactivity and solid-state properties?
- Reactivity : The 4-nitrophenyl group withdraws electrons via resonance, activating the tetrahydropyrimidine ring toward nucleophilic attacks at the C5 carboxamide. In contrast, the 4-fluorophenyl group exerts weaker electron-withdrawing effects, stabilizing adjacent positions for hydrogen bonding .
- Solid-State Interactions : X-ray studies of analogous compounds reveal that nitro groups participate in C–H⋯O hydrogen bonds, while fluorine atoms engage in weak C–H⋯F interactions, influencing crystal packing and solubility .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize binding pockets compatible with the carboxamide and nitro groups.
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from the nitro group) using tools like Schrödinger’s Phase.
- ADMET Prediction : Use QikProp to assess bioavailability, considering the compound’s logP (~3.5) and polar surface area (~90 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
